2-Acetyl-3-ethylpyrazine
Overview
Description
2-Acetyl-3-ethylpyrazine is a pyrazine derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It is known for its powerful nutty, earthy, and roasted odor, making it a common flavoring ingredient in the food industry . This compound is also used as a fragrance component due to its distinctive aroma .
Mechanism of Action
Target of Action
2-Acetyl-3-ethylpyrazine is primarily used as a flavoring agent . It is one of the volatile flavor compounds identified in the aging process of Chinese vinegar . It contributes to the vinegar’s nutty and caramel-like aroma . It is also used as a safe flavoring agent in animal feed .
Mode of Action
As a flavoring agent, it likely interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its characteristic nutty and caramel-like aroma .
Biochemical Pathways
It is known that flavor compounds like this compound can influence the signaling pathways associated with taste and smell perception .
Pharmacokinetics
As a flavoring agent, it is likely to be rapidly metabolized and excreted, with a minimal systemic bioavailability .
Result of Action
The primary result of the action of this compound is the perception of its characteristic nutty and caramel-like aroma . This aroma can enhance the sensory experience of foods and beverages, contributing to their overall flavor profile .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other flavor compounds can modulate the perception of its aroma. Additionally, factors such as temperature and pH can affect its stability and efficacy as a flavoring agent .
Biochemical Analysis
Biochemical Properties
2-Acetyl-3-ethylpyrazine is one of the volatile flavor compounds identified and tracked over time during the aging process of Chinese vinegar . It contributes to the vinegar’s nutty and caramel-like aroma
Cellular Effects
As a flavoring agent, it is generally considered safe for consumption and is unlikely to have significant effects on cell function, signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
As a flavor compound, it likely interacts with taste receptors in the oral cavity to produce its characteristic nutty, earthy flavor .
Temporal Effects in Laboratory Settings
This compound is stable under normal temperatures and has a low volatility . It is soluble in some organic solvents but has a lower solubility in water
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-3-ethylpyrazine can be synthesized through various methods. One common approach involves the reaction of 3-ethylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-ethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to 2-ethyl-3-methylpyrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: 2-Ethyl-3-methylpyrazine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-3-ethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It serves as a model compound for studying the olfactory properties of pyrazines.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological fluids.
Comparison with Similar Compounds
2-Acetyl-3-ethylpyrazine can be compared with other similar compounds such as:
2-Acetyl-3-methylpyrazine: Similar in structure but with a methyl group instead of an ethyl group, leading to a slightly different odor profile.
2-Acetylthiazole: Contains a thiazole ring instead of a pyrazine ring, resulting in different chemical properties and applications.
2-Acetylpyrrole: Features a pyrrole ring, which imparts a different set of reactivity and uses.
Uniqueness: The unique combination of an acetyl group and an ethyl group on the pyrazine ring gives this compound its distinctive nutty and roasted aroma, setting it apart from other pyrazine derivatives .
Properties
IUPAC Name |
1-(3-ethylpyrazin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-7-8(6(2)11)10-5-4-9-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSYGVFDJEMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067736 | |
Record name | 1-(3-Ethylpyrazinyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a nutty, popcorn, potato chip, meaty odour | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 to 221.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.079 | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
32974-92-8 | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32974-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032974928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-ethyl-2-pyrazinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(3-Ethylpyrazinyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-ethylpyrazinyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-3-ETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ03N14XTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Acetyl-3-ethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of 2-acetyl-3-ethylpyrazine derivatives?
A1: Research suggests that this compound can serve as a building block for compounds with biological activity. Specifically, thiosemicarbazone derivatives of this compound have shown promising results as potential anti-cancer and antimicrobial agents. [, ] One study explored a series of 4-ethyl-3-thiosemicarbazones synthesized from this compound. These compounds were tested for their ability to inhibit the growth of various bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa), yeast (Candida albicans and Saccharomyces cerevisiae), and mold (Aspergillus niger). [] In another study, a copper(II) complex based on a this compound thiosemicarbazone derivative demonstrated brain-tumor-inhibiting properties in vitro and in vivo. This compound was conjugated to a human serum albumin (HSA)-cell penetrating peptide to enhance its delivery across the blood-brain barrier. []
Q2: What is the structure of this compound, and what is its safety profile for use in animal feed?
A2: this compound is a pyrazine derivative with the molecular formula C8H10N2O. While its detailed spectroscopic data was not provided in the reviewed papers, its structural features are key to understanding its potential for derivatization and its interactions in biological systems. Importantly, the European Food Safety Authority (EFSA) has assessed the safety of this compound for use as a flavoring agent in animal feed. The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that this compound is safe at a maximum dose of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals. The recommended level for pigs and poultry is 0.1 mg/kg complete feed. These findings suggest that this compound poses minimal risk to animal health when used within these limits. []
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